molecular formula C19H25ClN2O4S B4295621 N-[1-(1-adamantyl)propyl]-4-chloro-3-nitrobenzenesulfonamide

N-[1-(1-adamantyl)propyl]-4-chloro-3-nitrobenzenesulfonamide

Cat. No. B4295621
M. Wt: 412.9 g/mol
InChI Key: ODSYFWGBTKBMKT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of cyclic compounds containing aminobenzenesulfonamide, which may share structural similarities with N-[1-(1-adamantyl)propyl]-4-chloro-3-nitrobenzenesulfonamide, involves complex reactions such as the sequential Nicholas and Pauson-Khand reactions. These methods have been developed for the production of unique polyheterocyclic compounds, indicating advanced synthetic strategies that could potentially be applied or adapted for the synthesis of the compound (Kaneda, 2020).

Molecular Structure Analysis

Molecular structure analysis often involves examining the arrangement of atoms within a compound and how this structure influences its chemical behavior. For adamantane-based compounds, the rigid structure provided by the adamantane scaffold contributes significantly to their chemical stability and reactivity. This suggests that the adamantane component in N-[1-(1-adamantyl)propyl]-4-chloro-3-nitrobenzenesulfonamide may play a crucial role in defining its molecular characteristics and interactions (Dembitsky et al., 2020).

Chemical Reactions and Properties

The chemical reactions and properties of similar compounds are influenced by their functional groups. For instance, nitro-functionalized analogues of 1,3-butadiene show a wide range of reactivities due to the nitro group, which can undergo various chemical transformations. These insights can provide a basis for understanding the reactivity of the nitro and sulfonamide groups in N-[1-(1-adamantyl)propyl]-4-chloro-3-nitrobenzenesulfonamide (Sadowski & Kula, 2024).

Physical Properties Analysis

The physical properties of chemical compounds, including solubility, melting point, and crystalline structure, are critical for their application and handling. While specific data on N-[1-(1-adamantyl)propyl]-4-chloro-3-nitrobenzenesulfonamide is not available, the physical properties of related compounds can be influenced by their molecular structure and functional groups, offering a general understanding of what might be expected (Brück et al., 1996).

Chemical Properties Analysis

Chemical properties, including reactivity with other substances, stability under various conditions, and degradation pathways, are essential for comprehending the behavior of chemical compounds in different environments. The presence of adamantane, chloro, nitro, and sulfonamide groups in the compound suggests a complex interplay of chemical properties that determine its reactivity and stability (Leifert & Studer, 2023).

Mechanism of Action

The mechanism of action of adamantane derivatives can vary widely depending on their structure and the specific application. For example, some adamantane derivatives exhibit antiviral activity .

Safety and Hazards

The safety and hazards associated with adamantane derivatives can vary widely depending on their specific structure and use. It’s important to refer to the specific safety data sheet for each compound .

Future Directions

The field of adamantane chemistry continues to evolve, with ongoing research into the synthesis of unsaturated adamantane derivatives, the development of novel methods for their preparation, and the investigation of their chemical and catalytic transformations . The potential of quantum-chemical calculations for investigating the electronic structure of adamantane derivatives and for elucidating the mechanisms for their chemical transformations is also being explored .

properties

IUPAC Name

N-[1-(1-adamantyl)propyl]-4-chloro-3-nitrobenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25ClN2O4S/c1-2-18(19-9-12-5-13(10-19)7-14(6-12)11-19)21-27(25,26)15-3-4-16(20)17(8-15)22(23)24/h3-4,8,12-14,18,21H,2,5-7,9-11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODSYFWGBTKBMKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C12CC3CC(C1)CC(C3)C2)NS(=O)(=O)C4=CC(=C(C=C4)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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